Aperflavon

Description

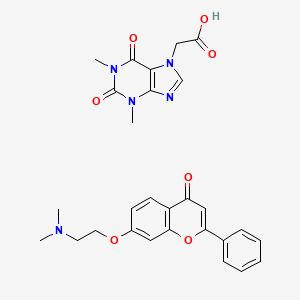

Structure

2D Structure

Properties

IUPAC Name |

7-[2-(dimethylamino)ethoxy]-2-phenylchromen-4-one;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3.C9H10N4O4/c1-20(2)10-11-22-15-8-9-16-17(21)13-18(23-19(16)12-15)14-6-4-3-5-7-14;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-9,12-13H,10-11H2,1-2H3;4H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUNINKEDDWCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-55-5 | |

| Record name | 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with 7-[2-(dimethylamino)ethoxy]-2-phenyl-4H-1-benzopyran-4-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, compound with 7-[2-(dimethylamino)ethoxy]-2-phenyl-4H-1-benzopyran-4-one (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Structural Aspects of Aperflavon in Research Contexts

Conformational Dynamics of Aperflavon and its Analogs

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or conformers, which can be interconverted by rotation about single bonds. chemistrysteps.com Unlike configuration, which involves the breaking and reforming of bonds to change, conformations are dynamic and exist in an equilibrium of different states. libretexts.org The study of these dynamics is critical, as a molecule's ability to adopt specific shapes can govern its interaction with biological targets.

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules like this compound. nih.gov These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the relative stability of different conformations. nih.gov For example, MD simulations can reveal how the molecule might change its shape when moving from an aqueous environment to the non-polar environment of a cell membrane, a concept known as "chameleonic" behavior. nih.gov

The analysis of conformational dynamics often involves examining the potential energy surface of the molecule. Different conformations correspond to various energy minima on this surface. For analogs of this compound, systematic conformational analysis can be performed to understand how structural modifications affect the preferred conformations and, consequently, the molecule's properties. nih.gov For instance, in cyclic peptides, conformational analysis has shown that attractive van der Waals forces can favor conformers where different parts of the molecule are in close proximity. nih.gov The relative populations of these conformers at equilibrium can often be determined by integrating peaks in NMR spectra. nih.gov

Table 1: Key Concepts in Conformational Analysis

| Term | Definition | Relevance to this compound |

|---|---|---|

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation around single bonds. chemistrysteps.com | This compound exists as an equilibrium of multiple conformers, the distribution of which can influence its biological interactions. |

| Staggered Conformation | A conformation where atoms or groups on adjacent carbons are as far apart as possible (dihedral angle of 60°). chemistrysteps.com | Generally the most stable, lowest energy conformation for acyclic parts of the molecule. |

| Eclipsed Conformation | A conformation where atoms or groups on adjacent carbons are as close as possible (dihedral angle of 0°). chemistrysteps.com | Represents an energy maximum and is a transition state between staggered conformations. |

| Molecular Dynamics (MD) | A computational simulation method for analyzing the physical movements of atoms and molecules. nih.gov | Used to predict the conformational flexibility and preferred shapes of this compound and its analogs in different environments. |

Theoretical Studies on this compound's Electronic Structure and Reactivity

Theoretical and computational chemistry provides profound insights into the electronic structure of molecules, which is key to understanding their chemical reactivity. mdpi.com Methods like Density Functional Theory (DFT) are employed to investigate the geometry and electronic properties of flavonoids. nih.govresearchgate.net These studies are crucial for predicting how this compound might behave in a chemical reaction, for instance, as an antioxidant.

A central concept in these studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that affects the molecule's stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It creates a color-coded map of the electron density on the surface of the molecule, predicting its chemical reactivity. nih.gov Regions with negative electrostatic potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov For flavonoids, the oxygen atoms of hydroxyl and carbonyl groups are often the most negative regions, indicating they are likely sites of interaction. nih.govnih.gov

These computational approaches allow for the calculation of various reactivity descriptors that quantify the chemical behavior of a compound. nih.gov

Table 2: Theoretical Reactivity Descriptors

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy; indicates the ease with which this compound can be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy; indicates the ease with which this compound can be reduced. |

| Chemical Hardness | A measure of resistance to change in electron distribution or charge transfer. nih.gov | High chemical hardness is linked to high stability. nih.gov |

| Electronegativity | The power of an atom or group to attract electrons towards itself. nih.gov | Helps in predicting bond polarity and the nature of interactions with other molecules. |

By using these theoretical methods, researchers can build a detailed picture of the electronic characteristics of this compound, complementing experimental findings and guiding the design of new analogs with tailored properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amentoflavone |

Chemical Synthesis and Derivatization Strategies for Aperflavon

Total Synthesis Approaches to Aperflavon.

The total synthesis of this compound would conceptually involve the de novo construction of its molecular framework from simpler precursors. Given its structure, a convergent synthesis strategy is likely to be employed, where the theophylline (B1681296) core and the flavonoid-like portion are synthesized separately and then coupled. The synthesis of the theophylline component is a well-established area of organic chemistry, often starting from uric acid or related purine (B94841) precursors. For instance, methods for synthesizing theophylline-7-acetic acid, a structure related to the theophylline part of this compound, have been described, involving the reaction of theophylline sodium salt with sodium chloroacetate (B1199739) nih.govfishersci.fi. This reaction typically involves heating theophylline with an aqueous sodium hydroxide (B78521) solution to form the sodium salt, followed by the addition of sodium chloroacetate solution under controlled temperature and pH conditions nih.govfishersci.fi. The flavonoid-like portion would require the synthesis of a substituted flavone (B191248) or a related scaffold, which can be achieved through various methods, including the Baker-Venkataraman rearrangement or the Allan-Robinson condensation, depending on the specific substitution pattern. The key challenge in the total synthesis of this compound lies in the efficient and selective coupling of the synthesized theophylline and flavonoid units, as well as the introduction of any other functional groups present in the molecule.

Semi-synthetic Modifications and Analog Generation of this compound.

Semi-synthetic approaches to this compound and its analogs would involve using a naturally occurring or readily available precursor molecule and performing chemical transformations to arrive at the target structure or its derivatives. If this compound or a closely related scaffold could be isolated from a natural source, semi-synthetic strategies could be employed to modify specific functional groups, alter the substitution pattern, or attach different moieties to generate analogs. Potential modification sites on the this compound structure include the nitrogen atoms of the theophylline core, hydroxyl groups on the flavonoid-like part, or reactive sites on any linker connecting the two main components. These modifications could involve alkylation, acylation, glycosylation, or other functionalization reactions to explore structure-activity relationships or improve physicochemical properties.

Development of Novel Methodologies for this compound Synthesis.

The synthesis of complex molecules like this compound can drive the development of novel synthetic methodologies. Given the potential challenges in coupling the theophylline and flavonoid-like fragments, novel reaction conditions, catalysts, or protecting group strategies might be required. For example, the efficient and regioselective formation of the bond connecting the two main parts could necessitate the development of new coupling reactions. Furthermore, if specific stereocenters are present in the flavonoid-like portion or the linker, novel asymmetric synthesis methods might be explored to control the stereochemistry. While specific novel methodologies for this compound synthesis are not detailed in the provided search results, the historical context of improving the synthesis of related compounds like theophylline-7-acetic acid highlights the ongoing effort in developing more efficient and environmentally friendly synthetic routes nih.govfishersci.fi. Early methods for theophylline-7-acetic acid synthesis utilized toxic chloroacetic acid, and newer methods have sought to avoid such hazardous reagents nih.govfishersci.fi.

The synthesis of theophylline-7-acetic acid, potentially a precursor or related compound to this compound, has seen methodological developments. An improved method involves reacting dimethyl FAU with aqueous sodium hydroxide to form theophylline sodium salt, followed by reaction with sodium chloroacetate. nih.govfishersci.fi This process can be optimized for factors like temperature, pH, and reactant ratios to achieve high yields and purity. nih.govfishersci.fi

An example of reported conditions for the synthesis of theophylline-7-acetic acid:

| Reactants | Conditions | Product | Yield |

| Dimethyl FAU, NaOH (aq) | Heated to 40°C, then 90-95°C for 0.5 hr | Theophylline sodium salt | - |

| Theophylline sodium salt, Sodium chloroacetate (aq) | 55-65°C, pH 10-11, 1-2 hr | Theophylline acetic acid sodium salt | - |

| Theophylline acetic acid sodium salt | Adjust pH to 2-2.5 with mineral acid (e.g., sulfuric acid), cooling, drying | Theophylline acetic acid | >90% fishersci.fi |

Note: This table details the synthesis of theophylline acetic acid, a potential precursor or related compound to this compound, based on available information.

Regioselective and Stereoselective Functionalization of this compound.

Regioselectivity and stereoselectivity are critical considerations in the synthesis and functionalization of complex molecules like this compound, which possesses multiple functional groups and potentially chiral centers. Regioselective functionalization ensures that chemical transformations occur at specific desired positions on the molecule, avoiding reactions at other similar but unintended sites. For instance, selective functionalization of one hydroxyl group over others in the flavonoid-like portion, or selective reactions at specific nitrogen atoms in the theophylline core, would require careful control of reaction conditions, choice of reagents, and potentially the use of protecting groups. Stereoselectivity, particularly important if the molecule contains chiral centers, involves controlling the formation of specific stereoisomers. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor the formation of one enantiomer or diastereomer over others. While specific examples of regioselective and stereoselective functionalization directly applied to this compound are not detailed in the provided search results, these principles are fundamental to the controlled synthesis and derivatization of complex organic molecules and would be crucial in developing efficient routes to this compound and its analogs.

Biotransformation Pathways of Aperflavon

Identification of Aperflavon Biotransformation Enzymes

The biotransformation of flavones is orchestrated by two principal superfamilies of enzymes: Cytochrome P450 (CYP) for Phase I metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II metabolism.

Cytochrome P450 (CYP) Isoforms: Phase I metabolism of flavones is predominantly carried out by the Cytochrome P450 system, a family of heme-containing monooxygenases. tandfonline.com Studies on representative flavones have identified several key CYP isoforms involved in their oxidation. The CYP1 family, including CYP1A1 and CYP1B1, is significantly involved in the metabolism of hydroxylated flavonoids. nih.gov For instance, CYP1A1 can metabolize the flavone (B191248) apigenin (B1666066) into other flavones like luteolin (B72000) and scutellarein (B1681691). nih.gov CYP1B1 has been shown to specifically metabolize luteolin into 6-hydroxyluteolin. nih.gov

Another important enzyme is CYP2A6, which has been identified as a major catalyst for the 3'- and 4'-hydroxylation of the basic flavone structure in human liver microsomes. nih.gov Research indicates that CYP1A isozymes are the primary drivers of flavone hydroxylation, whereas other CYP enzymes may be responsible for demethylation reactions when methoxy (B1213986) groups are present on the flavonoid structure. tandfonline.com

UDP-glucuronosyltransferases (UGTs): Phase II conjugation is the most significant metabolic pathway for flavonoids, with glucuronidation being a primary reaction. researchgate.netfrontiersin.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the flavonoid molecule, vastly increasing its polarity. wikipedia.org The UGT1A subfamily is principally responsible for the glucuronidation of flavonoids. nih.gov Among these, UGT1A1 and UGT1A9 have demonstrated high efficiency in conjugating various flavonoids and their derivatives. frontiersin.orgnih.gov Specifically, UGT1A9 has been noted for its high activity across a range of flavones and flavonols. nih.gov In vivo studies in rats confirm that flavones like luteolin and apigenin predominantly undergo conjugation to form glucuronide and sulfate (B86663) metabolites. nih.gov

Characterization of this compound Metabolites in in vitro Systems

In vitro experimental models, such as human liver microsomes (HLM), the S9 fraction, and recombinant enzymes, are crucial tools for identifying and characterizing flavonoid metabolites. mdpi.comnih.gov These systems have revealed that flavones are extensively metabolized into a variety of Phase I and Phase II products.

Phase I Metabolites: The primary Phase I reactions for flavones are hydroxylation and O-demethylation. benthamdirect.com In vitro studies using liver microsomes show that hydroxylation typically occurs on the B-ring, particularly at the C-3' and C-4' positions, or on the A-ring at the C-6 and C-8 positions. benthamdirect.com For example, apigenin can be hydroxylated by CYP1 enzymes to form luteolin (via 3'-hydroxylation) and scutellarein (via 6-hydroxylation). nih.gov Similarly, the parent flavone molecule is oxidized by CYP2A6 to 3'-hydroxyflavone (B1607344) and 4'-hydroxyflavone. nih.gov

Phase II Metabolites: Conjugated metabolites, particularly glucuronides and sulfates, are the most abundant products of flavone biotransformation in vitro. nih.govmdpi.com Studies on various flavone C-glycosides, such as the apigenin-type vitexin (B1683572) and the luteolin-type orientin, show the formation of mono-glucuronides as primary metabolites in HLM. mdpi.comnih.gov Luteolin-type flavones, which possess a 3',4'-dihydroxy structure, are also susceptible to sulfation, forming mono-sulfated metabolites. mdpi.comnih.gov The dominance of glucuronide formation is also seen with other flavonoid types, such as chalcones, where monoglucuronides were the major Phase II metabolites identified in HLM incubations. nih.gov Human studies on apigenin have identified apigenin-4'-glucuronide and apigenin-7-sulfate as key metabolites found in circulation. nih.gov

The following table summarizes the metabolites identified for representative flavones in in vitro systems.

| Parent Flavone | In Vitro System | Phase I Metabolites | Phase II Metabolites | Key Enzymes | Citation(s) |

| Apigenin | Recombinant CYP1 Enzymes | Luteolin, Scutellarein | - | CYP1A1 | nih.gov |

| Luteolin | Recombinant CYP1 Enzymes | 6-hydroxyluteolin | - | CYP1B1 | nih.gov |

| Flavone | Human Liver Microsomes | 3'-hydroxyflavone, 4'-hydroxyflavone | - | CYP2A6 | nih.gov |

| Vitexin (Apigenin-8-C-glucoside) | Human Liver Microsomes | - | Mono-glucuronides | UGTs | mdpi.comnih.gov |

| Orientin (Luteolin-8-C-glucoside) | Human Liver Microsomes, S9 | - | Mono-glucuronides, Mono-sulfates | UGTs, SULTs | mdpi.comnih.gov |

Mechanisms of Enzymatic Conversion of this compound

The conversion of flavones like this compound involves distinct biochemical reactions that alter their structure and physicochemical properties.

Phase I Reaction Mechanisms: The functionalization reactions of Phase I primarily involve oxidation.

Hydroxylation: This reaction, catalyzed by CYP450 enzymes, introduces a hydroxyl (-OH) group onto the flavonoid scaffold, typically on an aromatic ring. The mechanism involves the activation of molecular oxygen by the heme iron of the enzyme, followed by the abstraction of a hydrogen atom from a C-H bond to form a transient radical intermediate. youtube.com This intermediate then recombines with a hydroxyl radical equivalent to yield the hydroxylated product. youtube.com The B-ring is a common target for this modification. tandfonline.com For example, bacterial P450 enzymes have been utilized to efficiently convert apigenin to luteolin through 3'-hydroxylation. nih.gov

O-Demethylation: This process involves the enzymatic cleavage of a methyl group from a methoxy substituent (-OCH₃) to form a hydroxyl group. This reaction is also catalyzed by CYP enzymes and is a common pathway for methylated flavonoids. tandfonline.combenthamdirect.com

Phase II Reaction Mechanisms: The conjugation reactions of Phase II attach large, polar endogenous molecules to the flavonoid, drastically increasing water solubility and preparing it for elimination.

Glucuronidation: This is a major detoxification pathway where a glucuronic acid molecule is transferred from the high-energy donor, UDP-glucuronic acid (UDPGA), to a nucleophilic acceptor group (typically a hydroxyl group) on the flavone. wikipedia.org The reaction is catalyzed by UGT enzymes located in the endoplasmic reticulum of liver cells and other tissues. wikipedia.orgnih.gov UGT enzymes exhibit regioselectivity, meaning they can preferentially conjugate specific hydroxyl groups on the flavonoid structure, leading to the formation of distinct glucuronide isomers. nih.gov

Sulfation: This reaction involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the flavone. This process is catalyzed by sulfotransferase (SULT) enzymes. For flavones with adjacent hydroxyl groups, such as the 3',4'-dihydroxy pattern in luteolin, sulfation is a significant metabolic route alongside glucuronidation. nih.govmdpi.com

Mechanistic Investigations of Aperflavon at the Cellular and Subcellular Levels

Structure Activity Relationship Sar and Computational Studies of Aperflavon

Correlative Analyses of Aperflavon Structural Motifs and Biological Interactions.

Structure-Activity Relationship (SAR) analysis is a fundamental concept in chemistry and biology that explores the relationship between the chemical structure of a molecule and its biological activity collaborativedrug.comwikipedia.org. By understanding how specific structural features or motifs within a molecule correlate with observed biological effects, researchers can gain insights into the mechanism of action and guide the design of new compounds with desired properties collaborativedrug.comwikipedia.org.

While specific detailed correlative analyses linking particular structural motifs of this compound directly to quantified biological interactions were not extensively found in the searched literature, the general principle of SAR dictates that the unique arrangement of atoms and functional groups within the this compound structure is inherently responsible for its observed biological activities collaborativedrug.com. The presence of specific rings, linkers, and substituents would contribute to its ability to interact with biological targets through various forces, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions nih.govrsc.org.

General studies on flavonoids, a class of compounds that share some structural characteristics with portions of this compound, have demonstrated the importance of specific functional groups, such as hydroxyl groups, and the degree of unsaturation in determining biological activities like antioxidant capacity or enzyme inhibition nih.govmdpi.comnih.govencyclopedia.pub. For instance, the position and number of hydroxyl groups on the flavonoid ring system can significantly influence antioxidant activity nih.govmdpi.com. Similarly, the presence of a double bond in certain positions can be essential for high inhibitory activity against specific enzymes nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon the principles of SAR by developing mathematical models that relate a set of numerical descriptors representing molecular structure or physicochemical properties to a quantitative measure of biological activity amazon.comwikipedia.orgnih.gov. QSAR models can be used to predict the activity of untested compounds and to identify the key structural features that are most important for biological activity amazon.comwikipedia.orgmdpi.com.

QSAR studies typically involve:

Defining the biological activity to be modeled.

Selecting and calculating molecular descriptors that capture various aspects of the compounds' structures and properties (e.g., electronic, steric, hydrophobic).

Developing a statistical model (e.g., linear regression, machine learning) that correlates the descriptors with the biological activity.

Validating the model using a separate set of compounds amazon.comwikipedia.orgmdpi.com.

While the search results provided general information on QSAR methodologies and their application to various compound classes, including flavonoids and other bioactive molecules nih.govmdpi.comaimspress.combiointerfaceresearch.comjapsonline.comnih.govmdpi.com, specific QSAR modeling studies focused explicitly on this compound or a series of its analogs were not identified.

A hypothetical QSAR study on this compound analogs would involve quantifying structural variations among the analogs and correlating these with their respective biological activities. Molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, the number of rotatable bonds, and various electronic and steric parameters would be calculated wikipedia.orgbiointerfaceresearch.com. Statistical methods would then be applied to build a predictive model. The results of such a study could provide valuable insights into how modifications to different parts of the this compound scaffold influence its potency and efficacy against a specific biological target.

Computational Approaches to Model this compound-Target Binding and Dynamics.

Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools used to investigate the interactions between small molecules like this compound and their biological targets (e.g., proteins) at an atomic level nih.govfrontiersin.orgnih.govnih.govmdpi.comnih.gov. These methods can provide insights into the preferred binding poses, binding affinities, and the dynamic behavior of the ligand-target complex frontiersin.orgnih.govnih.govmdpi.comnih.gov.

Molecular docking aims to predict the optimal binding orientation (pose) of a ligand within the binding site of a target protein by evaluating the energetics of different possible interactions nih.govresearchgate.netresearchgate.net. The docking process typically scores different poses based on algorithms that estimate the binding energy nih.govresearchgate.net.

Molecular dynamics (MD) simulations extend this analysis by simulating the movement of atoms and molecules over time, providing information about the stability of the ligand-target complex, conformational changes, and the nature of interactions in a more realistic, dynamic environment frontiersin.orgnih.govnih.govmdpi.com. MD simulations can help understand the flexibility of both the ligand and the target, and how this flexibility influences binding mdpi.com. Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using methods like MM/GBSA or MM/PBSA), can provide a more accurate estimation of the binding affinity frontiersin.orgnih.gov.

While general applications of molecular docking and dynamics in studying ligand-target interactions were highlighted in the search results nih.govnih.govfrontiersin.orgnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netarxiv.org, specific computational studies detailing the molecular docking or dynamics of this compound with a particular biological target were not found.

A computational study on this compound would involve obtaining the 3D structure of this compound and its putative biological target. Molecular docking could be used to predict how this compound fits into the target's binding site and to identify key residues involved in the interaction nih.govresearchgate.netresearchgate.net. Subsequent molecular dynamics simulations could then explore the stability of the docked complex and refine the understanding of the intermolecular forces driving the interaction frontiersin.orgnih.govnih.govmdpi.com. Binding free energy calculations would provide a quantitative measure of the strength of the interaction frontiersin.orgnih.gov.

Stereochemical Influences on this compound's Mechanistic Profile.

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a critical role in determining the biological activity of many compounds uou.ac.inkhanacademy.orgnih.govmichberk.comresearchgate.net. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different pharmacological profiles, including potency, efficacy, metabolism, and toxicity uou.ac.innih.govmichberk.comresearchgate.net. This is because biological targets, such as enzymes and receptors, are often chiral and can interact differently with each stereoisomer uou.ac.inresearchgate.net.

Examples from the literature demonstrate that one stereoisomer can be biologically active, while another may be inactive or even have adverse effects uou.ac.innih.govmichberk.comresearchgate.net. The interaction between a chiral drug and a chiral biological target is often highly specific, analogous to a lock and key uou.ac.in.

Crucially, the structural information available for this compound indicates that it is an achiral molecule and has no defined stereocenters ncats.io. This means that this compound does not exist as a mixture of stereoisomers (like enantiomers or diastereomers) that would typically be discussed in the context of stereochemical influences on activity ncats.iouou.ac.inkhanacademy.org.

Advanced Analytical and Spectroscopic Techniques for Aperflavon Research

High-Resolution Mass Spectrometry Applications for Aperflavon Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analytical chemistry of flavonoids, offering the ability to determine the elemental composition of a molecule with high accuracy. When applied to this compound, HRMS can provide a precise mass measurement, which is critical for confirming its molecular formula. This is particularly valuable in distinguishing this compound from other isomeric flavonoids that have the same nominal mass. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are employed to analyze this compound within complex mixtures, such as plant extracts. nih.govmdpi.com This approach allows for the separation of this compound from other components prior to its introduction into the mass spectrometer, ensuring a clean and accurate mass reading. nih.gov

In a typical workflow, a sample containing this compound would be ionized using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The resulting ions are then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation of isobars and provides confidence in the elemental composition proposed. researchgate.net Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure of this compound by breaking the molecule apart and analyzing the resulting fragment ions. The fragmentation patterns are often characteristic of the flavonoid backbone and the substitution patterns of hydroxyl or other functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound. utexas.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the connectivity of atoms and the stereochemistry of the molecule. For this compound, ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR details the carbon skeleton. silae.it

In complex matrices where this compound may be present with other related compounds, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. diva-portal.org These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively. This network of correlations allows for the unambiguous assignment of all proton and carbon signals, confirming the flavone (B191248) core structure and the specific positions of any substituents. diva-portal.org The use of deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) is common for flavonoids due to their good solubility in this solvent. publish.csiro.au

| NMR Technique | Application for this compound Structural Elucidation |

| ¹H NMR | Determines the number, type, and connectivity of protons. |

| ¹³C NMR | Provides information on the carbon framework of the molecule. |

| COSY | Identifies proton-proton spin coupling networks. |

| HSQC | Correlates protons with their directly attached carbons. |

| imestamps | HMBC |

Chromatographic Separations and Purification Methodologies for this compound Research

The isolation and purification of this compound from its natural source or from a synthetic reaction mixture is a critical step for any further research. Chromatographic techniques are the most powerful and widely used methods for this purpose. chromatographyonline.comauctoresonline.org High-performance liquid chromatography (HPLC) is a primary tool, often utilizing reversed-phase columns (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.govanjs.edu.iq

For the preparative-scale purification of this compound, column chromatography is frequently employed. auctoresonline.org Silica gel is a common stationary phase, and a gradient elution with solvents of increasing polarity can effectively separate this compound from other compounds in an extract. Other chromatographic media, such as Sephadex LH-20, are also used, particularly for separating polyphenolic compounds like flavonoids. auctoresonline.org The choice of the chromatographic method and conditions is tailored to the specific physicochemical properties of this compound and the complexity of the mixture it is in.

| Chromatographic Method | Role in this compound Research | Common Stationary Phase | Common Mobile Phase System |

| High-Performance Liquid Chromatography (HPLC) | Analytical and semi-preparative separation for purity assessment and isolation. | C18, C8 | Water/Acetonitrile or Water/Methanol with acid |

| Column Chromatography | Preparative scale purification to obtain larger quantities of pure this compound. | Silica Gel, Sephadex LH-20 | Hexane/Ethyl Acetate, Chloroform/Methanol |

| Thin-Layer Chromatography (TLC) | Rapid analysis of fractions, monitoring reaction progress, and method development. | Silica Gel | Various solvent systems based on polarity |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound-Target Co-crystal Structures

To understand how this compound interacts with biological macromolecules, such as enzymes or receptors, determining the three-dimensional structure of the complex is essential. X-ray crystallography is a powerful technique for obtaining atomic-level detail of these interactions. wikipedia.org This method requires the formation of a high-quality crystal of the this compound-target complex. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. ias.ac.inresearchgate.net This information can reveal the specific binding site of this compound, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

While X-ray crystallography is a gold standard, obtaining suitable crystals can be a significant bottleneck. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large and flexible protein complexes that are difficult to crystallize. Although there are no specific reports on the use of Cryo-EM for this compound, this technique is increasingly being applied to study small molecule-protein interactions.

Hyphenated Techniques for this compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are highly efficient for the analysis of compounds in complex mixtures. nih.govnih.gov For this compound research, the most common and powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netspringernature.com This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. LC-MS allows for the detection and tentative identification of this compound in a crude extract in a single run. springernature.com

Other relevant hyphenated techniques include Liquid Chromatography-Diode Array Detection (LC-DAD), where a UV-Vis spectrum is collected for each separated peak, providing information about the chromophore of this compound. researchgate.net For complete and unambiguous structural elucidation directly from a complex mixture, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can be employed. springernature.com This technique physically couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR data on compounds as they elute from the column. The development of these multi-dimensional analytical tools has significantly advanced the field of natural product chemistry. nih.govijnrd.org

Interdisciplinary and Comparative Studies Involving Aperflavon

Comparative Analysis of Aperflavon's Molecular Mechanisms with Related Synthetic Compounds/Flavonoids

A comparative analysis of a flavonoid like this compound would involve contrasting its mechanisms of action with both naturally occurring and synthetic flavonoids to understand its unique biological activities. Flavonoids, a diverse group of polyphenolic compounds, are known for a wide range of health benefits, which are attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. nih.gov

The molecular mechanism of flavonoids is often linked to their structure, including the arrangement of hydroxyl groups and the C2-C3 double bond in the C-ring. nih.govmdpi.com For instance, in the context of inhibiting enzymes like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, flavonoids with a 2,3-double bond have shown preferential inhibitory activity. nih.gov A comparative study would therefore analyze this compound’s structure to predict its potential interactions.

In silico molecular docking studies are a crucial tool for such comparisons. These computational methods predict how a ligand (like a flavonoid) binds to a target protein. nih.govchemrevlett.com For example, studies have compared the binding affinities of various flavonoids to proteins like α-glucosidase or acetylcholinesterase to identify potent inhibitors. nih.govresearchgate.net A similar analysis for this compound would involve docking it to various target proteins and comparing its binding energy and interactions with those of well-characterized flavonoids like quercetin (B1663063) or synthetic indole (B1671886) chalcones. nih.govnih.gov

The analysis would extend to comparing how this compound modulates cellular signaling pathways, such as the MAPK signaling pathway, in contrast to other flavonoids. frontiersin.org Different flavonoid subclasses (flavones, flavonols, etc.) show preferences for different biological pathways. frontiersin.org For example, flavones and isoflavones are often linked to anti-cancer pathways, while others might be more active in cardiovascular or neurological processes. frontiersin.org Understanding where this compound fits within this spectrum would be a key objective.

Table 1: Comparative Molecular Docking Targets for Flavonoids This table is illustrative and not based on actual data for this compound.

| Target Protein | Biological Function | Compared Flavonoid Example | Potential Interaction Site |

|---|---|---|---|

| α-Glucosidase | Carbohydrate Metabolism | Luteolin (B72000), Nobiletin | Active Site |

| Acetylcholinesterase (AChE) | Neurotransmission | Fisetin, Epicatechin gallate | Active Site Gorge |

| COX-2 | Inflammation | Eupatilin, Apigenin (B1666066) | Catalytic Domain |

| Main Protease (Mpro) | Viral Replication | Silibinin, Quercetin | Catalytic Dyad |

Integration of this compound Research with Systems Biology Approaches

Systems biology offers a holistic view by integrating large-scale 'omics' data (genomics, transcriptomics, proteomics, metabolomics) to model complex biological systems. nih.govfrontiersin.orgresearchgate.net For a compound like this compound, this approach would move beyond a single target or pathway to understand its global impact on cellular networks.

A systems biology approach to this compound research would begin by generating high-throughput data. For instance, cells treated with this compound could be analyzed for changes in gene expression (transcriptomics) and protein levels (proteomics). This data can then be used to perform pathway enrichment analysis, identifying which biological processes are most significantly affected by the compound. nih.gov

This information could then be integrated into protein-protein interaction (PPI) networks. frontiersin.org By mapping the proteins that interact with this compound's direct targets onto these networks, researchers can uncover the broader functional modules and downstream signaling cascades it modulates. nih.gov This method is crucial for understanding the complex mechanisms underlying the therapeutic effects of natural products and for identifying potential new applications. mdpi.comnih.gov

Furthermore, computational models, such as those developed using the Biological Universal Modeling Language (BioUML), could simulate the dynamic effects of this compound on specific processes like ferroptosis or immune responses. mdpi.com These models can help predict the system's response to different concentrations of the compound and identify key nodes in the network that could be targeted for combination therapies. researchgate.net

Contributions of Theoretical Chemistry to this compound Understanding

Theoretical and computational chemistry provides foundational insights into a molecule's properties and reactivity, which are essential for understanding its biological function. mit.eduprinceton.eduumd.edu For this compound, these methods would elucidate its electronic structure, stability, and potential for interaction with biological targets.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to determine key molecular properties. mdpi.com These calculations can predict the molecule's geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity. mdpi.com For example, the distribution of atomic charges can predict sites of electrostatic interaction with a protein's active site. mdpi.com

These theoretical calculations also help in understanding antioxidant mechanisms. By calculating bond dissociation energies, theoretical chemists can predict the ability of a flavonoid's hydroxyl groups to donate a hydrogen atom and scavenge free radicals. mdpi.com

Moreover, theoretical chemistry plays a vital role in interpreting and refining results from molecular dynamics simulations. By providing a quantum mechanical understanding of the forces at play, it helps to build more accurate models of how this compound interacts with proteins over time, including conformational changes in both the ligand and the target. rsc.org This synergy between quantum chemistry and molecular modeling is fundamental to designing new compounds with improved activity and specificity. mit.eduresearchgate.net

Future Directions and Emerging Research Avenues for Aperflavon

Identification of Novel Biological Roles for Aperflavon

While the existing literature may describe certain properties or uses of this compound, the identification of novel biological roles represents a significant avenue for future research. This could involve high-throughput screening against a variety of biological targets or pathways to uncover previously uncharacterized activities. Studies might explore potential interactions with enzymes, receptors, or cellular processes not previously associated with this compound. Such research is crucial for understanding the full biological potential of the compound and could pave the way for new applications. However, specific detailed research findings on novel biological roles for this compound were not extensively available in the consulted literature.

Exploration of Unconventional Synthetic Pathways for this compound

Current synthetic routes for this compound may involve established chemical processes. google.comgoogle.com Future research could focus on developing unconventional synthetic pathways. This might include exploring biocatalytic approaches, flow chemistry techniques, or novel cascade reactions to synthesize this compound more efficiently, sustainably, or enantioselectively. rightanswerknowledge.com The goal of such research would be to overcome limitations of existing synthesis methods, such as the use of hazardous reagents or the generation of significant waste. While historical synthesis methods have been referenced, detailed information on emerging or unconventional pathways specifically for this compound was not prominently featured in the search results. google.comgoogle.com

Development of Advanced Methodologies for this compound Detection and Quantification in Research

Q & A

Q. What methodologies are recommended for characterizing Aperflavon’s structural and physicochemical properties?

- Methodological Answer : Begin with high-purity synthesis (e.g., chromatography) followed by structural validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For physicochemical properties, employ techniques like high-performance liquid chromatography (HPLC) for stability testing under varying pH/temperature conditions. Ensure reproducibility by documenting protocols in alignment with journal guidelines for experimental sections .

- Example Workflow:

- Synthesis : Column chromatography (≥95% purity).

- Structural Confirmation : H/C NMR, FT-IR, and high-resolution MS.

- Stability : Accelerated degradation studies (HPLC monitoring).

Q. How should researchers design in vitro experiments to assess this compound’s bioactivity?

- Methodological Answer : Select cell lines or biochemical assays relevant to this compound’s hypothesized mechanism (e.g., antioxidant assays for redox activity). Include dose-response curves (1–100 µM) and appropriate controls (vehicle, positive/negative controls). Validate results through triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05). Reference established protocols from peer-reviewed studies to minimize variability .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct a systematic review of experimental variables:

- Biological Models : Differences in cell lines (e.g., primary vs. immortalized) may explain variability.

- Compound Purity : Verify purity thresholds (≥95% vs. lower grades) across studies.

- Assay Conditions : Compare incubation times, solvent carriers (DMSO vs. ethanol), and detection methods.

Use meta-analysis tools to quantify heterogeneity and identify confounding factors. Contradictions may arise from unblinded assays or inadequate randomization; adopt CONSORT-like guidelines for transparency .

Q. What strategies ensure reproducibility in this compound-related experiments?

- Methodological Answer :

- Protocol Standardization : Publish detailed methods, including equipment calibration and batch-specific reagent details.

- Independent Validation : Collaborate with external labs to replicate key findings (e.g., IC values in cytotoxicity assays).

- Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare. Journals like Reviews in Analytical Chemistry emphasize reproducibility in their submission guidelines .

Q. How to investigate this compound’s mechanism of action when existing data conflicts with theoretical models?

- Methodological Answer : Apply orthogonal approaches:

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations.

- Genetic Knockdown : Use CRISPR/Cas9 to silence hypothesized targets (e.g., Nrf2 for antioxidant effects).

- Kinetic Studies : Compare in vitro binding assays (SPR/ITC) with cellular activity to resolve discrepancies between biochemical and phenotypic data.

Prioritize studies that test falsifiable hypotheses and report negative results to refine mechanistic models .

Data Contradiction and Synthesis

Q. How should researchers reconcile conflicting data on this compound’s pharmacokinetic properties?

- Methodological Answer :

- Cross-Species Validation : Compare absorption/metabolism in rodent vs. human liver microsomes.

- Analytical Harmonization : Standardize LC-MS/MS parameters (e.g., ionization mode, collision energy).

- Meta-Regression : Analyze covariates like dosing regimens or animal strain differences. Studies with unblinded outcome assessments or small sample sizes (<n=6) should be critically appraised for bias .

Integration with Existing Theories

Q. What frameworks guide the integration of this compound’s novel properties into established pharmacological paradigms?

- Methodological Answer : Use the PICOT framework to structure research questions:

- Population : Target organism/cell type.

- Intervention : this compound dosage/formulation.

- Comparison : Existing compounds (e.g., quercetin for flavonoid comparisons).

- Outcome : Quantifiable endpoints (e.g., ROS reduction %).

- Time : Exposure duration.

Align findings with systematic reviews or umbrella reviews in related fields to identify knowledge gaps .

Tables for Methodological Reference

Table 1: Common Techniques for this compound Characterization

| Property | Technique | Key Parameters |

|---|---|---|

| Purity | HPLC | Retention time, peak area ≥95% |

| Structure | NMR, MS | H/C shifts, molecular ion peak |

| Solubility | UV-Vis Spectrophotometry | λ_max, Beer-Lambert calibration |

| Stability | Accelerated Degradation | % remaining after 72h (25°C, 40°C) |

Table 2: Addressing Data Contradictions

| Issue | Resolution Strategy | Evidence Support |

|---|---|---|

| Bioactivity variability | Cross-lab validation, blinded assays | |

| Pharmacokinetic gaps | Harmonized LC-MS/MS protocols, meta-analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.